2',5'-Dihydroxyacetophenone
Overview
Description
2’,5’-Dihydroxyacetophenone (DHAP) is an aromatic ketone . It is a natural product found in Cynanchum wilfordii and Ganoderma applanatum . It is a natural phenolic compound that is found in many plants . It has been shown to have anti-inflammatory properties through its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin 1 beta .
Synthesis Analysis
2,5-Dihydroxyacetophenone has been prepared in 54% yield by heating hydroquinone diacetate, hydroquinone, and anhydrous aluminum chloride . It has also been prepared by the reaction of hydroquinone with acetic acid in the presence of zinc chloride .Molecular Structure Analysis
The compound exhibits a rich chemistry due to the superposition of the hydroquinone structure and the 2-hydroxyacetophenone structure with its α-hydroxy ortho-quinone methide tautomer .Chemical Reactions Analysis
The 1-acetyl group exhibits high reactivity attributed to resonance of the carbonyl group with the π-electrons of the benzene ring and proton donation to the carbonyl group from the adjacent 2-hydroxy group . One of the prominent conversion paths for DHAP are aldol-type reactions which have been applied for the synthesis of a multitude of flavonoids . Other reaction pathways are nucleophilic substitution on the carbonyl group mainly with amines, electrophilic addition to the benzene ring, and oxidation into the corresponding benzoquinone .Physical And Chemical Properties Analysis
The molecular formula of 2’,5’-Dihydroxyacetophenone is C8H8O3 . Its molecular weight is 152.15 g/mol . The melting point is 204-206 °C (lit.) . The boiling point is a rough estimate of 234.6°C . The density is a rough estimate of 1.2143 . The refractive index is an estimate of 1.4447 . It is insoluble in water .Scientific Research Applications
Green Route for Acylation of Resorcinol
The synthesis of 2',4'-Dihydroxyacetophenone from resorcinol and acetic acid highlights an environmentally friendly and efficient process. Employing Amberlyst-36 as a catalyst showed significant effectiveness, aligning with the principles of green chemistry. This process represents an advancement in the field by providing a non-polluting and reusable catalyst, addressing waste disposal challenges traditionally associated with zinc chloride (Yadav & Joshi, 2002).
Therapeutic Potential in Cancer Treatment
2,5-Dihydroxyacetophenone (DHAP) has been identified to possess therapeutic qualities, including anti-inflammatory, anti-anxiety, and neuroprotective properties. Specifically, its efficacy in inducing apoptosis in multiple myeloma cells has been recognized. This involves downregulating oncogenic gene products, leading to cell cycle arrest and apoptosis. Moreover, the impact of DHAP on MAPK signaling pathways, which are integral to tumor proliferation and invasion, has been underscored. These findings position DHAP as a promising therapeutic agent against multiple myeloma (Ko et al., 2017).
Enhancement of Mass Spectrometric Analysis
DHAP serves as an effective matrix in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometric analysis. It significantly enhances the detection sensitivity of peptides, proteins, and glycoproteins, demonstrating its pivotal role in facilitating low- and high-throughput analyses. This application of DHAP underscores its contribution to advancements in proteomic research and analytical chemistry (Wenzel et al., 2006).
Inhibitory Effects on Tyrosinase and Melanogenesis
Investigations into the properties of 2,5-Dihydroxyacetophenone (2,5-DHAP) have revealed its potent inhibitory effects on murine tyrosinase, which subsequently suppresses melanogenesis both in vitro and in vivo. This compound offers a promising approach to managing skin hyperpigmentation in humans, showcasing its potential applicability in dermatology and cosmetic science (Ding et al., 2011).
Photodissociation Dynamics in MALDI Processes
The study of the photodissociation of DHAP, particularly its role as a matrix compound in MALDI, provides valuable insights into its dissociation channels and the energy distribution of photofragments. This understanding contributes to the optimization of MALDI processes, particularly in improving the efficiency and accuracy of mass spectrometric analyses (Morisawa et al., 2009).
Degradation in Cellulosic Materials
2,5-DHAP's role as a key chromophore in cellulosic materials has been explored, particularly in its degradation with hydrogen peroxide under alkaline conditions. This process is relevant to the pulp and paper industry, aiming for brighter products by targeting such chromophores during bleaching sequences. The degradation pathways and product analyses contribute to a better understanding of the chemical processes involved in paper bleaching and production (Zwirchmayr et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,5-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWSGZHNBANIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060077 | |
Record name | 1-(2,5-Dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2',5'-Dihydroxyacetophenone | |
CAS RN |
490-78-8 | |
Record name | 2′,5′-Dihydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490788 | |
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Record name | 2',5'-DIHYDROXYACETOPHENONE | |
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Record name | Ethanone, 1-(2,5-dihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-(2,5-Dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',5'-dihydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.016 | |
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Record name | 2-ACETYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1H7QH11ZH | |
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Record name | 2',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
Record name | 2',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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